molecular formula C7H16N2 B1284156 1-(Pyrrolidin-1-yl)propan-2-amine CAS No. 50998-03-3

1-(Pyrrolidin-1-yl)propan-2-amine

Cat. No. B1284156
CAS RN: 50998-03-3
M. Wt: 128.22 g/mol
InChI Key: ZLGZKMHJXLDWSP-UHFFFAOYSA-N
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Description

The compound "1-(Pyrrolidin-1-yl)propan-2-amine" is a secondary amine that features a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the development of premafloxacin, an antibiotic, involves an asymmetric Michael addition followed by a stereoselective alkylation . This method could potentially be adapted for the synthesis of "1-(Pyrrolidin-1-yl)propan-2-amine" by modifying the starting materials and reaction conditions to suit the desired compound.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been extensively studied. For example, the crystal structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network stabilized by C-H…π and N-H…π-facial hydrogen bonds . These structural insights are valuable for understanding the molecular conformation and potential interaction sites of "1-(Pyrrolidin-1-yl)propan-2-amine".

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The Lewis acid-promoted cascade reaction involving a primary amine, 2-butynedioate, and propargylic alcohol to form 1,2-dihydropyridines demonstrates the reactivity of such compounds under specific conditions . This information can be useful in predicting the reactivity of "1-(Pyrrolidin-1-yl)propan-2-amine" in similar chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be inferred from related compounds. For instance, the complexation of a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine to Cadmium(II) highlights the coordination chemistry of nitrogen-containing ligands . This suggests that "1-(Pyrrolidin-1-yl)propan-2-amine" may also form complexes with metal ions, which could be relevant in various applications, including catalysis and material science.

Scientific Research Applications

Pharmacological Characterization

1-(Pyrrolidin-1-yl)propan-2-amine and its derivatives have been studied extensively in pharmacology. For instance, a novel κ-opioid receptor (KOR) antagonist, PF-04455242, which contains a pyrrolidinyl group, exhibits high affinity for human, rat, and mouse KORs. It has potential in treating depression and addiction disorders (Grimwood et al., 2011).

Spectroscopic Identification of Cathinones

In forensic science, methods have been developed for identifying novel cathinones, including those with a pyrrolidinyl group. Techniques such as GC-MS, IR, NMR, and electronic absorption spectroscopy are used, highlighting the relevance of pyrrolidinyl compounds in analytical chemistry (Nycz et al., 2016).

Synthesis of Pyrrolidin-2-ones

Pyrrolidin-2-ones, which can be synthesized from pyrrolidinyl compounds, have numerous applications in organic chemistry. The nucleophilic substitution method is commonly used for their synthesis, illustrating the versatility of pyrrolidinyl compounds in synthetic organic chemistry (Katritzky et al., 2000).

Complexation in Inorganic Chemistry

The pyrrolidinyl group plays a significant role in inorganic chemistry, particularly in the formation of metal complexes. For example, a study on the complexation of Cadmium(II) with a ligand derived from pyrrolidinyl compounds showcases the importance of such compounds in the development of new materials and catalysts (Hakimi et al., 2013).

Catalysis and Polymerization

The pyrrolidinyl group is integral to catalysis and polymerization processes. Studies demonstrate its use in the synthesis of polypyrroles, which are electrically conducting and have applications in materials science. The transformation of cyclic amines to lactams, a crucial process in chemical manufacturing, is also facilitated by catalysts containing pyrrolidinyl groups (Dairo et al., 2016).

Future Directions

The future directions for research on “1-(Pyrrolidin-1-yl)propan-2-amine” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. It’s also important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented .

properties

IUPAC Name

1-pyrrolidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGZKMHJXLDWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575775
Record name 1-(Pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-yl)propan-2-amine

CAS RN

50998-03-3
Record name 1-(Pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrrolidin-1-yl)propan-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Arena, M Dichiara, G Floresta, C Parenti… - Future medicinal …, 2018 - Future Science
Sigma-1 (σ 1 ) receptor has been identified as a chaperone protein that interacts with other proteins, such as N-methyl-D-aspartate (NMDA) and opioid receptors, modulating their activity…
Number of citations: 21 www.future-science.com

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